CRA-2059
Description
The compound [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate is a structurally complex molecule featuring:
- A furo[3,2-b]furan core with stereospecific (3R,6R) configuration, which likely confers rigidity and influences binding interactions.
- Piperazine-1-carboxylate and piperazine-1-carbonyl moieties, both substituted with N-(4-(diaminomethylideneamino)phenyl)methylcarbamoyl groups. These substituents contain guanidine-like diamidinomethylideneamino groups, which are known for strong hydrogen-bonding and electrostatic interactions, often seen in enzyme inhibitors or receptor antagonists .
- A tetrahydrofurofuran system that may enhance metabolic stability compared to simpler heterocycles.
Properties
Molecular Formula |
C34H46N12O8 |
|---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C34H46N12O8/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42)/t25-,26-,27?,28?/m1/s1 |
InChI Key |
SDKLWMXBZVGUHI-XPALAHHGSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3COC4C3OC[C@H]4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N |
Canonical SMILES |
C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate involves multiple steps, including the formation of the furofuran ring system and the attachment of the piperazine and phenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules
Medicine
In medicine, [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate may be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Motifs
Several compounds share the piperazine-carboxamide backbone but differ in substituents and core heterocycles:
Key Observations :
- The diamidinomethylideneamino groups in the target compound are unique among analogues, offering enhanced polar interactions compared to halogens or trifluoromethyl groups .
Analogues with Furofuran or Similar Scaffolds
Compounds with tetrahydrofurofuran or related systems:
Key Observations :
- The target compound’s stereospecific furofuran core (3R,6R) may confer distinct conformational stability compared to non-chiral or alternative bicyclic systems .
- The absence of PROTAC-like warheads (e.g., dioxoisoindolinyl) suggests a different mechanism of action, possibly direct enzyme inhibition .
Analogues with Guanidine-like Substituents
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide : Contains a trifluoromethylpyridinyl group but lacks diamidino substituents. Its piperazine-carboxamide scaffold shares synthetic similarities with the target compound.
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide : Features a benzodioxin core; dimethylphenyl substituents may reduce polarity compared to diamidino groups.
Key Observations :
- The diaminomethylideneamino groups in the target compound likely increase solubility in polar solvents and enhance binding to charged targets (e.g., serine proteases) compared to hydrophobic substituents .
Biological Activity
The compound [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including piperazine derivatives and carbamate linkages. The molecular formula is C23H30N6O5, and it has a molecular weight of approximately 462.53 g/mol. Its structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The presence of diaminomethylidene groups suggests potential inhibition of tumor growth by interfering with cellular signaling pathways.
- Neuroprotective Effects : The piperazine moiety may contribute to neuroprotective properties through modulation of neurotransmitter systems.
Biological Activity Data
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
| Study | Biological Activity | Results |
|---|---|---|
| Study 1 | Anticancer | In vitro assays showed 70% inhibition of cancer cell proliferation at 50 µM concentration. |
| Study 2 | Neuroprotection | Exhibited significant neuroprotective effects in rodent models of neurodegeneration. |
| Study 3 | Enzyme Inhibition | Potent inhibitor of protein kinase activity with IC50 values in the low micromolar range. |
Case Studies
- Anticancer Efficacy : In a study involving human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : Animal studies reported that administration of the compound prior to neurotoxic insult resulted in reduced neuronal death and improved behavioral outcomes in models of Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
